molecular formula C15H19N5O4 B14161699 6,6-Dimethyl-5,7-dinitro-2-(pyridin-2-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decane CAS No. 587006-19-7

6,6-Dimethyl-5,7-dinitro-2-(pyridin-2-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decane

Cat. No.: B14161699
CAS No.: 587006-19-7
M. Wt: 333.34 g/mol
InChI Key: YJXZNHJPEGPZOW-UHFFFAOYSA-N
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Description

6,6-Dimethyl-5,7-dinitro-2-(pyridin-2-yl)-1,3-diazatricyclo[3311~3,7~]decane is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Dimethyl-5,7-dinitro-2-(pyridin-2-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decane typically involves multiple steps, including the formation of the tricyclic core and the introduction of nitro groups. Common synthetic routes may involve:

    Formation of the Tricyclic Core: This can be achieved through cyclization reactions involving pyridine derivatives and other organic intermediates.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This often requires specialized equipment and adherence to safety protocols due to the potentially hazardous nature of the reagents involved.

Chemical Reactions Analysis

Types of Reactions

6,6-Dimethyl-5,7-dinitro-2-(pyridin-2-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of a catalyst, resulting in the reduction of nitro groups to amino groups.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amino derivatives, while oxidation can produce various oxidized forms of the compound.

Scientific Research Applications

6,6-Dimethyl-5,7-dinitro-2-(pyridin-2-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decane has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism by which 6,6-Dimethyl-5,7-dinitro-2-(pyridin-2-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decane exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    6,6’-Dimethyl-2,2’-dipyridyl: A related compound with a similar pyridine-based structure but lacking the tricyclic core and nitro groups.

    Imidazo[1,2-a]pyridine Derivatives: Compounds with similar heterocyclic structures and potential biological activities.

Uniqueness

6,6-Dimethyl-5,7-dinitro-2-(pyridin-2-yl)-1,3-diazatricyclo[3311~3,7~]decane is unique due to its tricyclic structure and the presence of both dimethyl and dinitro groups

Properties

CAS No.

587006-19-7

Molecular Formula

C15H19N5O4

Molecular Weight

333.34 g/mol

IUPAC Name

6,6-dimethyl-5,7-dinitro-2-pyridin-2-yl-1,3-diazatricyclo[3.3.1.13,7]decane

InChI

InChI=1S/C15H19N5O4/c1-13(2)14(19(21)22)7-17-9-15(13,20(23)24)10-18(8-14)12(17)11-5-3-4-6-16-11/h3-6,12H,7-10H2,1-2H3

InChI Key

YJXZNHJPEGPZOW-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(CN3CC1(CN(C2)C3C4=CC=CC=N4)[N+](=O)[O-])[N+](=O)[O-])C

solubility

7.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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